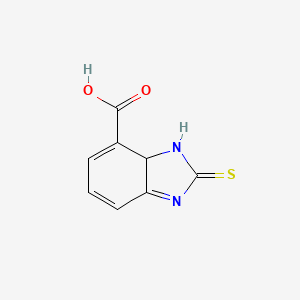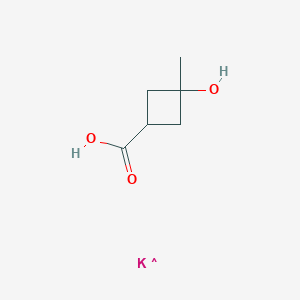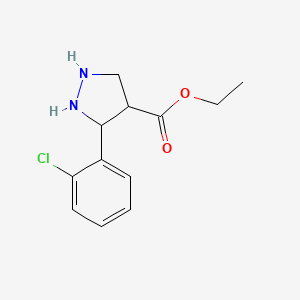
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a carboxylic acid group and a sulfanylidene moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Green chemistry principles, such as the use of water as a solvent, may be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzimidazole derivatives .
科学的研究の応用
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic uses.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid involves its interaction with various molecular targets. The benzimidazole core can inhibit enzymes by mimicking natural substrates, while the sulfanylidene and carboxylic acid groups enhance binding affinity and specificity . Pathways involved include inhibition of DNA synthesis and disruption of cellular metabolism .
類似化合物との比較
Similar Compounds
Benzimidazole: Shares the core structure but lacks the sulfanylidene and carboxylic acid groups.
Indole: Another heterocyclic compound with a similar aromatic structure but different functional groups.
Uniqueness
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is unique due to its combination of a benzimidazole core with a sulfanylidene and carboxylic acid group, which imparts distinct chemical reactivity and biological activity .
特性
分子式 |
C8H6N2O2S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3,6H,(H,10,13)(H,11,12) |
InChIキー |
SEDCSLXRYZINRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=S)NC2C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)


![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)



![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)



